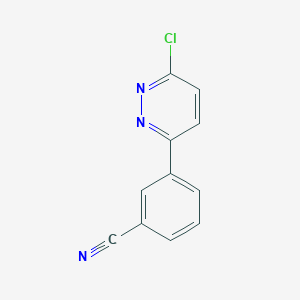

3-(6-Chloropyridazin-3-yl)benzonitrile

Description

Contextualization within Halogenated Pyridazine (B1198779) and Benzonitrile (B105546) Scaffolds

The pyridazine nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. rjptonline.orgbenthamdirect.com The introduction of a halogen, such as chlorine, onto the pyridazine ring is a common strategy in medicinal chemistry. Halogens can enhance the metabolic stability of a compound, increase its lipophilicity, and provide a reactive handle for further synthetic modifications, such as cross-coupling reactions to build more complex molecular architectures. echemi.com

Similarly, the benzonitrile scaffold is a recurring motif in a multitude of approved drugs. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is relatively stable to metabolic degradation. It is often used as a bioisosteric replacement for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The combination of these two scaffolds in 3-(6-Chloropyridazin-3-yl)benzonitrile creates a molecule with significant potential for biological activity and as a building block in the synthesis of more elaborate chemical entities.

Rationale for Academic Investigation of Novel Pyridazine Derivatives

The academic pursuit of novel pyridazine derivatives is driven by the continual need for new therapeutic agents to address unmet medical needs, such as drug-resistant cancers and infectious diseases. The pyridazine core's ability to be readily functionalized allows for the creation of large libraries of compounds for high-throughput screening. rjptonline.org Researchers are particularly interested in how different substitution patterns on the pyridazine ring influence biological activity, leading to detailed structure-activity relationship (SAR) studies. nih.gov

The investigation into compounds like this compound is also propelled by the desire to discover molecules with novel mechanisms of action. By exploring new chemical space, scientists hope to identify compounds that interact with new biological targets or modulate existing targets in unique ways. Furthermore, the synthesis of such novel derivatives contributes to the fundamental understanding of chemical reactivity and bonding.

Overview of Research Trajectories for Complex Heterocyclic Systems

The study of this compound is part of a broader trend in chemical research focusing on the synthesis and application of complex heterocyclic systems. Modern synthetic organic chemistry is increasingly focused on the development of efficient and sustainable methods for constructing these intricate molecules. forumias.com This includes the advancement of transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. forumias.commdpi.com

Another significant research trajectory is the integration of computational chemistry with synthetic and biological studies. nih.gov Molecular modeling and in silico screening can predict the biological activity and physicochemical properties of novel heterocyclic compounds, helping to prioritize synthetic targets and rationalize experimental observations. Furthermore, there is a growing interest in the application of complex heterocyclic systems beyond medicine, in areas such as organic electronics, sensors, and catalysis, where their unique electronic and photophysical properties can be exploited. forumias.com The exploration of molecules like this compound is therefore a testament to the enduring importance of heterocyclic chemistry in addressing a wide range of scientific and technological challenges.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBMKURRASMYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99708-49-3 | |

| Record name | 3-(6-Chloro-3-pyridazinyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 6 Chloropyridazin 3 Yl Benzonitrile

Precursor Synthesis and Reactant Selection Strategies

The most common and strategically important precursor for the pyridazine (B1198779) portion of the target molecule is 3,6-dichloropyridazine (B152260) . This symmetrical molecule offers two reactive sites, and selective mono-functionalization is a key challenge in the synthesis.

The synthesis of 3,6-dichloropyridazine typically starts from maleic anhydride (B1165640). The process involves two main steps:

Formation of Pyridazine-3,6-diol: Maleic anhydride is reacted with hydrazine (B178648) hydrate, often in the presence of an acid, to form pyridazine-3,6-diol (also known as maleic hydrazide) via a cyclization-condensation reaction. google.com

Dichlorination: The resulting pyridazine-3,6-diol is then chlorinated to yield 3,6-dichloropyridazine. nih.gov This transformation is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), with the reaction typically heated to drive it to completion. google.comgoogle.comchemicalbook.com

The reaction with phosphorus oxychloride is a standard method for converting hydroxyl groups on heterocyclic rings into chlorides. chemicalbook.com

| Starting Material | Reagent(s) | Product | Ref. |

| Maleic Anhydride | 1. Hydrazine Hydrate, HCl2. Heat | Pyridazine-3,6-diol | google.com |

| Pyridazine-3,6-diol | Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅), Heat | 3,6-Dichloropyridazine | google.comchemicalbook.com |

The choice of the benzonitrile (B105546) precursor is dictated by the specific cross-coupling methodology to be employed. The precursor must bear a reactive group at the 3-position that can be transferred to the palladium catalyst during the catalytic cycle.

For Suzuki-Miyaura Coupling: The required precursor is 3-cyanophenylboronic acid . This compound is typically synthesized from 3-bromobenzonitrile (B1265711) through a palladium-catalyzed borylation reaction using a diboron (B99234) reagent like bis(pinacolato)diboron, followed by the hydrolysis of the intermediate boronate ester to yield the final boronic acid. ontosight.aichemimpex.com

For Stille Coupling: The necessary precursor is an organotin reagent, such as 3-(tributylstannyl)benzonitrile . The synthesis of such arylstannanes can be achieved by reacting an aryl halide (3-bromobenzonitrile) with tributyltin hydride under palladium catalysis or by treating the corresponding aryllithium or Grignard reagent with a tributyltin halide.

For Negishi Coupling: The precursor is an organozinc compound, typically 3-cyanophenylzinc halide . These reagents are highly reactive and are almost always generated in situ just before the coupling reaction. wikipedia.org This is commonly done by the direct insertion of zinc metal into the carbon-halogen bond of 3-bromobenzonitrile or via transmetalation from an organolithium or Grignard reagent. lookchem.comorganic-chemistry.org

| Coupling Reaction | Benzonitrile Precursor | Typical Synthesis Method | Ref. |

| Suzuki-Miyaura | 3-Cyanophenylboronic acid | Pd-catalyzed reaction of 3-bromobenzonitrile with bis(pinacolato)diboron, then hydrolysis. | ontosight.ai |

| Stille | 3-(Tributylstannyl)benzonitrile | Reaction of 3-bromobenzonitrile with a tributyltin species. | libretexts.org |

| Negishi | 3-Cyanophenylzinc halide | In situ reaction of 3-bromobenzonitrile with activated zinc. | lookchem.com |

Coupling Reactions and Mechanistic Considerations

The central step in the synthesis of 3-(6-Chloropyridazin-3-yl)benzonitrile is the palladium-catalyzed cross-coupling of the chloropyridazine and benzonitrile precursors. The primary challenge lies in achieving selective mono-substitution on the 3,6-dichloropyridazine ring.

Several palladium-catalyzed reactions are suitable for this C-C bond formation, each with its own advantages and substrate requirements. libretexts.org

Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The reaction couples 3,6-dichloropyridazine with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base. ontosight.aimdpi.com The base is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org It is known for its high reactivity and functional group tolerance. Research has demonstrated that the Pd-catalyzed Negishi coupling of 3,6-dichloropyridazine with organozinc compounds can proceed with high selectivity for mono-substitution. lookchem.comresearchgate.net

Stille Coupling: This method utilizes organotin reagents and is valued for its tolerance of a wide array of functional groups under neutral reaction conditions. libretexts.org The coupling of 3,6-dichloropyridazine with 3-(tributylstannyl)benzonitrile is a viable, albeit less common, route due to the toxicity of tin byproducts. nrochemistry.comorganic-chemistry.org

Sonogashira coupling is not directly applicable as it is used to form carbon-carbon triple bonds.

The performance of the cross-coupling reaction is critically dependent on the catalytic system, which comprises a palladium source and, typically, a supporting ligand. fishersci.ca

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and pre-activated palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). organic-chemistry.orgmdpi.comfishersci.ca If a Pd(II) source is used, it must first be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. youtube.com

Ligand Design: Ligands stabilize the palladium center and modulate its reactivity, which is essential for achieving high yields and selectivity.

Phosphine (B1218219) Ligands: Simple ligands like triphenylphosphine (B44618) (PPh₃) are often used. mdpi.com However, for challenging substrates like chloro-heterocycles, more electron-rich and sterically bulky ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and tricyclohexylphosphine (B42057) (PCy₃) can significantly improve reaction rates and yields, particularly for the oxidative addition of the C-Cl bond. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are a class of highly effective ligands that form very stable bonds with palladium, leading to robust and highly active catalysts. fishersci.ca Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to control the site-selectivity of cross-coupling reactions on dihalopyridines. nih.gov

Ligand-Free Conditions: In some cases, particularly in polar or aqueous solvents, Suzuki reactions can proceed without the addition of an external ligand. researchgate.netwhiterose.ac.uk Under these "ligand-free" conditions, the reaction may be catalyzed by palladium nanoparticles or solvent-stabilized palladium species. nih.govnsf.gov

| Catalyst System Component | Examples | Role in Reaction | Ref. |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) catalyst for the cross-coupling cycle. | organic-chemistry.orgmdpi.com |

| Phosphine Ligands | PPh₃, P(tBu)₃, PCy₃, SPhos, XPhos | Stabilize the Pd center, accelerate oxidative addition and reductive elimination. | nih.gov |

| NHC Ligands | IPr, SIPr | Form highly stable and active catalysts, can control regioselectivity. | nih.gov |

Fine-tuning the reaction parameters is essential for maximizing the yield of the desired mono-coupled product and minimizing side reactions like double coupling or decomposition. chemistryviews.org

Base Selection (for Suzuki Coupling): The choice of base is critical. Inorganic bases are commonly used. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are effective for a wide range of substrates. mdpi.com In some cases, stronger bases like sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂) can accelerate the reaction, especially with sterically hindered boronic acids. nih.gov

Aprotic Solvents: Toluene, 1,4-dioxane, and dimethoxyethane (DME) are frequently used, often in combination with water for Suzuki reactions to help dissolve the inorganic base. researchgate.netmdpi.com

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can coordinate to the palladium center and influence the catalytic species present in the solution. whiterose.ac.uk

Aqueous Media: Suzuki reactions can often be performed in water, which is environmentally benign and can promote high catalyst activity. rsc.org

Temperature and Reaction Time: Most cross-coupling reactions require heating to proceed at a practical rate, with temperatures typically ranging from 60 °C to 110 °C. Reaction times are monitored by techniques like TLC or GC to determine completion and can range from a few hours to over a day. google.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyridazine Functionalization

While direct synthesis of this compound via a classical SNAr reaction—displacing a leaving group on a benzonitrile ring with a pyridazine nucleophile or vice versa—is not extensively documented in readily available literature, the principles of SNAr are fundamental to the chemistry of chloropyridazines. The chlorine atom on the pyridazine ring is susceptible to displacement by nucleophiles, a reaction that is often facilitated by the electron-deficient nature of the diazine ring system.

In the context of synthesizing precursors or analogous structures, SNAr reactions are pivotal. For instance, the precursor 3,6-dichloropyridazine can undergo selective nucleophilic substitution. One chlorine atom can be displaced by a nucleophile while the other remains, allowing for subsequent functionalization. A common example is the reaction of 3,6-dichloropyridazine with ammonia (B1221849) or amines to produce 3-amino-6-chloropyridazine (B20888) derivatives. This reactivity highlights the potential for a SNAr strategy in the synthesis of this compound, potentially through the reaction of a suitable pyridazine precursor with a 3-cyanophenoxide under conditions that favor aromatic nucleophilic substitution. However, palladium-catalyzed cross-coupling reactions have emerged as the more prevalent and efficient methods for constructing the aryl-pyridazine bond in this specific molecule.

Direct Arylation and Alternative Synthetic Routes

The most prominent and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of the target compound, this typically involves the coupling of 3,6-dichloropyridazine with 3-cyanophenylboronic acid. The selectivity of the reaction allows for the mono-arylation of the dichloropyridazine, leaving one chlorine atom intact for potential further modifications.

The reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a suitable phosphine ligand, and a base, like sodium carbonate or potassium phosphate. The choice of solvent is also crucial, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water being commonly employed to facilitate the dissolution of both the organic and inorganic reagents.

A typical reaction setup would involve charging a reaction vessel with 3,6-dichloropyridazine, 3-cyanophenylboronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent system. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for a duration necessary to achieve complete conversion, which is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Conditions |

| 3,6-Dichloropyridazine | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water or Toluene/Water | Inert atmosphere, 80-110 °C |

Alternative cross-coupling reactions, such as the Stille coupling (using organotin reagents), could also be envisioned for this transformation, though the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents. Direct C-H arylation of 3-chloropyridazine (B74176) with benzonitrile could represent a more atom-economical approach, but this method is less commonly reported for this specific substitution pattern.

Purification and Isolation Methodologies

Following the synthesis of this compound, a robust purification strategy is essential to isolate the product in high purity. The typical work-up procedure after a Suzuki-Miyaura coupling reaction involves quenching the reaction mixture, often with water, and then extracting the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is generally achieved through one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the product crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined empirically.

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

The purity of the final product is typically assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Purification Step | Description | Typical Solvents/Reagents |

| Work-up | Extraction and washing of the crude reaction mixture. | Ethyl acetate, Dichloromethane, Water, Brine |

| Recrystallization | Purification based on differential solubility. | Alcohols (e.g., ethanol, isopropanol), Toluene, or mixtures with hexanes. |

| Column Chromatography | Separation based on polarity. | Silica gel stationary phase; Hexane/Ethyl Acetate mobile phase. |

Scalability and Efficiency of Synthetic Protocols

The scalability and efficiency of the synthesis of this compound are critical considerations for its potential application in larger-scale manufacturing. The Suzuki-Miyaura cross-coupling route is generally considered scalable and is widely used in the pharmaceutical industry. acs.org

Key factors influencing the scalability and efficiency include:

Synthesis of Precursors: The availability and efficient synthesis of the starting materials, 3,6-dichloropyridazine and 3-cyanophenylboronic acid, are paramount. The synthesis of 3,6-dichloropyridazine from maleic anhydride via 3,6-dihydroxypyridazine is a well-established and scalable process, with patents describing procedures that afford high yields and purity. google.comgoogle.com

Catalyst Loading and Cost: The amount of palladium catalyst used is a significant cost driver. Process optimization aims to minimize the catalyst loading (often to mol% levels) without compromising reaction time and yield. The choice of a highly active and stable catalyst/ligand system is crucial for achieving this.

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry is essential for maximizing yield and throughput while ensuring a consistent and safe process. On a larger scale, heat transfer and mixing become more critical.

Work-up and Purification: The purification method must be amenable to large-scale operations. Recrystallization is often preferred over chromatography for large quantities due to its simplicity and lower cost. The development of a robust crystallization process is key to obtaining the desired product with high purity and in good recovery.

Process Safety: A thorough safety assessment of the reaction and work-up procedures is necessary before scaling up. This includes evaluating the thermal stability of the reaction mixture and identifying any potential hazards.

While specific yield and efficiency data for the industrial-scale production of this compound are not publicly available, the underlying Suzuki-Miyaura technology is mature and has been successfully implemented for the manufacture of numerous commercial products. acs.org The efficiency of the process will ultimately depend on careful optimization of all the parameters mentioned above.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the structure of organic molecules in solution and the solid state. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 3-(6-chloropyridazin-3-yl)benzonitrile, a suite of one-dimensional and two-dimensional NMR experiments is employed. nih.govresearchgate.net

¹H NMR: The proton spectrum would reveal signals corresponding to the seven hydrogens on the pyridazine (B1198779) and benzonitrile (B105546) rings. The protons on the pyridazine ring typically appear as doublets, while the four protons on the 1,3-disubstituted benzene (B151609) ring would present a more complex pattern of multiplets.

¹³C NMR: The carbon spectrum would show eleven distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (C≡N), which typically resonates in the 115-120 ppm range.

Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be crucial for establishing the connectivity of the protons within the benzonitrile ring and for confirming the relationship between the two protons on the pyridazine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing longer-range connectivity (typically over 2-3 bonds) between protons and carbons. nih.govresearchgate.net It would be instrumental in connecting the benzonitrile and pyridazine moieties by showing correlations between protons on one ring and carbons on the other, across the C-C bond that links them. It also helps in assigning quaternary (non-protonated) carbons, such as the nitrile carbon and the carbons bearing the chloro and pyridazine substituents.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Pyridazine H-4' | ¹H | ~7.8-8.0 (d) | - | C-5', C-6', C-3' |

| Pyridazine H-5' | ¹H | ~7.6-7.8 (d) | - | C-4', C-6', C-3' |

| Benzonitrile H-2 | ¹H | ~8.1-8.3 (m) | - | C-1, C-3, C-4, C-6, CN |

| Benzonitrile H-4 | ¹H | ~7.9-8.1 (m) | - | C-2, C-3, C-5, C-6 |

| Benzonitrile H-5 | ¹H | ~7.6-7.8 (m) | - | C-1, C-3, C-4, C-6 |

| Benzonitrile H-6 | ¹H | ~7.7-7.9 (m) | - | C-1, C-2, C-4, C-5 |

| Nitrile Carbon | ¹³C | - | ~118 | H-2, H-4 |

| Benzonitrile C-1 | ¹³C | - | ~112 | H-2, H-5 |

| Benzonitrile C-3 | ¹³C | - | ~138 | H-2, H-4 |

| Pyridazine C-6' | ¹³C | - | ~152 | H-4', H-5' |

Note: Predicted values are illustrative and based on data for related pyridazine and benzonitrile derivatives. Actual experimental values may vary.

Crystalline organic compounds can exist in different solid-state forms known as polymorphs, which have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these polymorphs. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and intermolecular interactions within the crystal lattice. nih.govrsc.org

For this compound, ssNMR could differentiate polymorphs by probing subtle differences in:

Chemical Shift Anisotropy (CSA): The orientation-dependent chemical shift provides detailed information about the local electronic structure. Different crystal packing arrangements in polymorphs would lead to distinct CSA parameters for the ¹³C and ¹⁵N nuclei.

Dipolar Couplings: Through-space interactions between nuclei can be measured to determine intermolecular proximities, revealing differences in how molecules are arranged relative to each other in various polymorphic forms.

Quadrupolar Coupling: The chlorine nucleus (³⁵Cl) is a quadrupolar nucleus. ³⁵Cl ssNMR can be particularly sensitive to the local electronic field gradient, which is highly dependent on the crystal packing and intermolecular interactions like halogen bonds. figshare.com This makes it an excellent probe for distinguishing polymorphs.

Mass Spectrometry (MS) Characterization Methods

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₁H₆ClN₃. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. banglajol.infoalgimed.com

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 11 | 12.0000000 | 132.0000000 |

| Hydrogen | ¹H | 6 | 1.0078250 | 6.0469500 |

| Chlorine | ³⁵Cl | 1 | 34.9688527 | 34.9688527 |

| Nitrogen | ¹⁴N | 3 | 14.0030740 | 42.0092220 |

| Calculated Exact Mass [M] | 215.0250247 | |||

| Calculated Exact Mass [M+H]⁺ | 216.0328497 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated value (e.g., 216.0328 for the protonated molecule) provides high confidence in the assigned molecular formula. echemi.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (precursor ion), its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). youtube.com This technique provides valuable structural information by revealing the molecule's weakest bonds and characteristic neutral losses. nih.gov

For the protonated molecule [C₁₁H₆ClN₃+H]⁺ (m/z 216), plausible fragmentation pathways would involve cleavages characteristic of both the chloropyridazine and benzonitrile moieties. researchgate.netmdpi.com

Key fragmentation steps could include:

Loss of N₂: A common fragmentation for pyridazine rings, leading to a fragment ion at m/z 188.

Loss of Cl radical: Cleavage of the C-Cl bond, resulting in an ion at m/z 181.

Loss of HCl: Elimination of hydrogen chloride, giving a fragment at m/z 180.

Loss of HCN: Fragmentation of the benzonitrile ring, leading to a loss of 27 Da.

| m/z | Proposed Formula | Proposed Loss from Precursor | Description |

|---|---|---|---|

| 188.04 | [C₁₁H₇ClN]⁺ | N₂ | Loss of molecular nitrogen from pyridazine ring |

| 181.05 | [C₁₁H₇N₃]⁺ | Cl | Loss of chlorine radical |

| 180.05 | [C₁₁H₆N₃]⁺ | HCl | Loss of hydrogen chloride |

| 153.04 | [C₁₀H₅N]⁺ | HCl + N₂ | Sequential loss of HCl and N₂ |

| 102.05 | [C₇H₄N]⁺ | C₄H₂ClN₂ | Fragment corresponding to protonated benzonitrile |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification. nih.gov

For this compound, the spectra would be dominated by vibrations associated with the benzonitrile and chloropyridazine rings. researchgate.netresearchgate.net

C≡N Stretch: A sharp, strong absorption in the IR spectrum around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group. nii.ac.jp

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ correspond to the stretching of C-H bonds on both the benzene and pyridazine rings.

C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending modes appear in the 900-650 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on both rings |

| Nitrile C≡N Stretch | 2240 - 2220 | Stretching of the cyano group triple bond |

| Aromatic Ring Skeletal (C=C, C=N) Stretches | 1610 - 1400 | In-plane stretching vibrations of the aromatic framework |

| C-H In-Plane Bending | 1300 - 1000 | Bending of C-H bonds within the plane of the rings |

| C-H Out-of-Plane Bending | 900 - 650 | Bending of C-H bonds out of the plane of the rings |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond |

X-ray Diffraction (XRD) Studies for Solid-State Structure

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield precise data on:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The x, y, and z coordinates for each non-hydrogen atom.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between them.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, for example, the rotational angle between the benzonitrile and chloropyridazine rings.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any potential hydrogen bonds, halogen bonds, or π-π stacking interactions.

While no published single-crystal structure for this specific compound was found, data for related structures, such as 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile, have been determined, revealing details about the planarity of heterocyclic ring systems and their orientation relative to the benzonitrile group. A similar analysis for this compound would provide definitive proof of its molecular structure and conformation.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Information |

|---|---|

| Chemical Formula | C₁₁H₆ClN₃ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-C, C-N, C-Cl, C≡N (Å) |

| Key Bond Angles | Angles within and between rings (°) |

Note: This table represents the type of data that would be obtained from a single-crystal XRD experiment. The values are placeholders.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) of a material. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffraction pattern consisting of a series of peaks at different angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

For this compound, a PXRD analysis would be used to:

Confirm Crystalline Identity: By comparing the experimental pattern to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity of the bulk material.

Assess Purity: The presence of peaks not belonging to the main phase can indicate the presence of impurities or different crystalline forms (polymorphs).

Analyze Polymorphism: Different crystalline arrangements of the same molecule (polymorphs) will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing different polymorphs, which can have different physical properties.

A typical PXRD pattern would be presented as a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks would be unique to the crystalline form of this compound being analyzed.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Detailed electronic structure calculations specifically for 3-(6-Chloropyridazin-3-yl)benzonitrile are not currently available in the cited literature. Such studies would be invaluable for understanding the molecule's stability, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

No specific studies employing DFT for the geometry optimization and calculation of electronic properties of this compound have been found. Future research utilizing DFT could provide data on bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and dipole moments.

Ab Initio Methods for High-Accuracy Predictions

There are no reports of ab initio calculations for this compound. These high-level computational methods could yield precise predictions of the molecule's energetic and electronic characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Specific molecular dynamics simulations for this compound have not been documented in the available literature. MD simulations would be crucial for understanding the molecule's flexibility and its behavior in different environments.

Conformational Landscape Exploration

A detailed exploration of the conformational landscape of this compound through MD simulations is yet to be performed. This analysis would identify the most stable conformers and the energy barriers between them.

Solvent Effects on Molecular Dynamics

The influence of different solvents on the dynamics and conformation of this compound has not been investigated via molecular dynamics simulations. Such studies would be important for predicting its behavior in solution.

Reactivity and Reaction Pathway Prediction

There is a lack of computational studies predicting the reactivity and potential reaction pathways for this compound. Theoretical investigations in this area could identify reactive sites and elucidate potential transformation mechanisms.

Transition State Characterization

In the realm of chemical reactivity, transition state theory posits that a reaction proceeds through a high-energy intermediate state, the transition state, which acts as a kinetic bottleneck. libretexts.org The characterization of this transition state is fundamental to understanding reaction mechanisms and predicting reaction rates. For reactions involving the 6-chloropyridazine moiety, such as nucleophilic aromatic substitution (SNAr), computational methods are employed to locate the transition state structure on the potential energy surface.

Theoretical calculations, often using density functional theory (DFT), can elucidate the geometry, energy, and vibrational frequencies of the transition state. For a hypothetical SNAr reaction on the 6-chloropyridazine ring of "this compound," the transition state would likely involve the formation of a Meisenheimer complex, a negatively charged intermediate. Computational analysis would reveal elongated carbon-chlorine bonds and the trajectory of the incoming nucleophile. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution Reaction

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the reaction. |

| C-Cl Bond Length | ~2.2 Å | Elongated bond in the transition state. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. wuxiapptec.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions.

For "this compound," the HOMO is expected to be located primarily on the electron-rich benzonitrile (B105546) and pyridazine (B1198779) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridazine ring, particularly near the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.0 to -6.5 | Highest occupied molecular orbital. |

| LUMO | -2.5 to -2.0 | Lowest unoccupied molecular orbital. |

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This is particularly valuable in drug discovery for predicting how a ligand, such as a derivative of "this compound," might interact with a biological target like a protein kinase.

Binding Site Analysis within Macromolecular Targets (e.g., protein kinases)

Protein kinases are a common target for cancer therapy, and many inhibitors feature heterocyclic scaffolds like pyridazine. mdpi.com The ATP-binding site of protein kinases is a well-characterized pocket that can be targeted by small molecules. Analysis of this binding site reveals key features such as a hinge region for hydrogen bonding, a hydrophobic pocket, and a ribose-binding pocket. The pyridazine core of "this compound" is well-suited to interact with the hinge region of many kinases through hydrogen bonding. nih.gov The benzonitrile and chloropyridazine moieties can then occupy adjacent hydrophobic pockets, contributing to binding affinity.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations can predict the specific interactions between "this compound" and the amino acid residues of a kinase binding site. For instance, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors with the backbone amide groups of the hinge region residues (e.g., Met111 in JNK1). nih.gov The phenyl ring of the benzonitrile group can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the hydrophobic pocket. The chlorine atom can also participate in halogen bonding or other hydrophobic interactions. The strength of these interactions is quantified by calculating the binding free energy, which correlates with the inhibitory potency of the compound. nih.govnih.gov

Table 3: Predicted Interactions with a Generic Kinase Binding Site

| Interaction Type | Interacting Residues | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Hinge Region (e.g., Cys, Met) | -2 to -5 |

| π-π Stacking | Hydrophobic Pocket (e.g., Phe, Tyr) | -1 to -3 |

Virtual Screening Methodologies Utilizing the Compound's Scaffold

The "this compound" scaffold can be used in virtual screening campaigns to identify new potential ligands for various biological targets. jksus.org In a typical workflow, a large database of chemical compounds is computationally screened against a target protein. Molecules containing the pyridazine-benzonitrile core can be selected and docked into the target's binding site. This scaffold-based approach allows for the rapid identification of compounds that are likely to have a favorable binding mode. Further refinement through techniques like scaffold hopping, where parts of the molecule are replaced with functionally similar groups, can lead to the discovery of novel and more potent inhibitors. mdpi.com

Chemical Transformations and Derivative Synthesis

Modifications of the Chloropyridazine Moiety

The electron-deficient nature of the pyridazine (B1198779) ring, further activated by the presence of a chlorine atom, makes the 6-position susceptible to a variety of chemical modifications. These transformations are crucial for the diversification of the core structure and the exploration of structure-activity relationships.

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the 6-position of the pyridazine ring is readily displaced by a range of nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for introducing diverse functional groups.

Commonly, nitrogen-based nucleophiles such as primary and secondary amines, including cyclic amines like pyrrolidine, piperidine, and morpholine, can effectively displace the chlorine atom. For instance, the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles can be followed by the successful replacement of the 6'-chloro group with these cyclic secondary amines. nih.gov This reactivity is also exemplified by the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849), highlighting the lability of the chlorine atom towards amination.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also be employed to generate the corresponding ether derivatives. Similarly, sulfur-based nucleophiles like thiols can be used to introduce thioether linkages. Another important transformation is the reaction with hydrazine (B178648), which can displace the chlorine to form a hydrazinylpyridazine derivative. iau.ir This intermediate is a versatile precursor for the synthesis of fused heterocyclic systems, such as tetrazolo[1,5-b]pyridazines. iau.ir

The following table summarizes representative nucleophilic displacement reactions on the chloropyridazine ring.

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine, Piperidine, Morpholine | 6-Aminopyridazine derivative |

| Hydrazine | Hydrazine hydrate | 6-Hydrazinylpyridazine derivative |

| Azide | Sodium azide | 6-Azidopyridazine derivative |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridazine ring. The chloro substituent serves as an effective leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridazine ring and a variety of aryl or vinyl boronic acids or their esters. This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the chloropyridazine with terminal alkynes, leading to the formation of alkynylpyridazine derivatives. organic-chemistry.orgscirp.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the chloropyridazine with alkenes to form substituted pyridazines. wikipedia.orgnih.govchemrxiv.org This reaction provides a direct method for the vinylation of the pyridazine core. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides an alternative to classical nucleophilic substitution for the formation of carbon-nitrogen bonds. It allows for the coupling of the chloropyridazine with a wide range of amines, including those that are poor nucleophiles. nih.govnih.govrsc.orgresearchgate.netresearchgate.net

The table below provides an overview of common palladium-catalyzed cross-coupling reactions applicable to the chloropyridazine moiety.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | 6-Aryl/vinylpyridazine derivative |

| Sonogashira | Terminal alkyne | 6-Alkynylpyridazine derivative |

| Heck | Alkene | 6-Vinylpyridazine derivative |

| Buchwald-Hartwig | Amine | 6-Aminopyridazine derivative |

Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule offers additional sites for chemical modification, allowing for further structural diversification and modulation of the compound's properties.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgweebly.comchemistrysteps.comgoogle.comresearchgate.net Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. google.com Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521), which initially forms a carboxylate salt that is subsequently protonated in an acidic workup to yield the carboxylic acid. weebly.com

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researcher.lifersc.org

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. researchgate.netbeilstein-journals.orgnih.gov This transformation is often catalyzed by a variety of reagents, including Lewis acids. The resulting tetrazole is often considered a bioisostere of a carboxylic acid group in medicinal chemistry.

The following table summarizes key transformations of the nitrile group.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine |

| [3+2] Cycloaddition | NaN₃ | Tetrazole |

Substituent Effects on the Phenyl Ring

The reactivity of the phenyl ring and the nitrile group can be influenced by the presence of other substituents on the ring. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution, while electron-withdrawing groups (EWGs) have the opposite effect. The position of these substituents relative to the nitrile and pyridazine groups will also play a crucial role in directing the regioselectivity of any further reactions on the phenyl ring.

Design and Synthesis of Analogues and Homologs

The chemical transformations described above provide a toolbox for the rational design and synthesis of a wide array of analogues and homologs of 3-(6-chloropyridazin-3-yl)benzonitrile. By systematically modifying the substituents at the 6-position of the pyridazine ring and on the benzonitrile moiety, libraries of compounds can be generated for screening in various applications.

For example, in drug discovery, the synthesis of analogues with different amine substituents at the pyridazine 6-position can be used to explore the structure-activity relationship (SAR) for a particular biological target. nih.gov Similarly, converting the nitrile group to a carboxylic acid or a tetrazole can significantly alter the physicochemical properties of the molecule, such as its acidity and ability to participate in hydrogen bonding, which can have a profound impact on its biological activity.

The synthesis of the core this compound structure itself can be achieved through various synthetic routes, often involving the coupling of a suitably substituted pyridazine precursor with a benzonitrile-containing fragment, or vice-versa. The specific synthetic strategy can be adapted to allow for the introduction of desired substituents on either ring system at an early stage of the synthesis.

Structure-Activity Relationship (SAR) Studies based on Chemical Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new compounds with improved potency and selectivity. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related chloropyridazine and benzonitrile-containing compounds can be extrapolated to guide the design of novel analogs.

The core structure of this compound presents several key positions for chemical modification to probe the SAR. These include:

The Chloropyridazine Ring: The chlorine atom at the 6-position is a key site for nucleophilic substitution, allowing for the introduction of a wide range of substituents. The nature of the substituent at this position can significantly impact the electronic properties of the pyridazine ring and its interaction with biological targets.

A hypothetical SAR exploration could involve the synthesis of a library of compounds with systematic variations at these positions. For instance, replacement of the chlorine atom with various amino, alkoxy, or thioether groups could be investigated. Similarly, the position and electronic nature of substituents on the benzonitrile ring could be varied to understand their impact on activity.

In a study on novel chloropyridazine hybrids with anticancer activity, it was observed that the nature of the substituent on a phenyl ring attached to the chloropyridazine core significantly influenced the cytotoxic effects on different cancer cell lines. nih.gov This highlights the importance of the substitution pattern on the aryl moiety for biological activity.

Furthermore, studies on other benzonitrile derivatives have shown that the presence and position of halogen atoms on the benzonitrile ring can enhance biological activity. For example, compounds with halogens at the meta position have demonstrated higher activity in certain biological assays. researchgate.net Conversely, the introduction of electron-donating groups can sometimes lead to lower activity. researchgate.net

The following table outlines potential modifications and their expected impact on the properties of this compound derivatives, based on general SAR principles.

| Modification Site | Proposed Substituent | Potential Impact on Activity |

| Pyridazine Ring (C6-Cl) | Amino groups (primary, secondary, cyclic) | Introduce hydrogen bond donors/acceptors; modulate basicity and polarity. |

| Alkoxy/Aryloxy groups | Alter lipophilicity and steric profile. | |

| Thioether/Sulfone groups | Modify electronic properties and potential for metabolic transformations. | |

| Benzonitrile Ring | Halogens (F, Br, I) | Enhance potency through halogen bonding; increase lipophilicity. |

| Alkyl/Alkoxy groups | Modulate lipophilicity and steric bulk. | |

| Hydroxyl/Amino groups | Introduce hydrogen bonding capabilities; alter polarity. | |

| Nitrile Group | Replacement with other electron-withdrawing groups (e.g., tetrazole, carboxylic acid) | Bioisosteric replacement to improve metabolic stability or receptor interaction (see section 5.3.2). |

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound by substituting one atom or group with another that has similar steric and electronic characteristics. drughunter.com This approach can be applied to the this compound scaffold to enhance efficacy, improve metabolic stability, and reduce potential toxicity.

Bioisosteres for the Chloropyridazine Moiety:

The pyridazine ring itself can be considered a bioisostere of other aromatic systems. blumberginstitute.org For instance, the replacement of a pyridine (B92270) ring with a pyridazine has been explored in the development of novel ligands for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov In the context of this compound, potential bioisosteric replacements for the pyridazine ring could include other diazines like pyrimidine (B1678525) and pyrazine, or even a phenyl ring with appropriate substituents to mimic the electronic properties. The introduction of nitrogen atoms in the pyridazine ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic profile. blumberginstitute.org

Bioisosteres for the Benzonitrile Moiety:

Other potential bioisosteric replacements for the nitrile group include:

Tetrazole: The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also mimic the electronic properties of a nitrile. drughunter.com

Oxadiazoles and Thiadiazoles: These five-membered heterocycles can also serve as nitrile bioisosteres, offering different electronic and solubility profiles. drughunter.com

The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Chloropyridazine | Pyrimidine, Pyrazine | Alter nitrogen positioning to modulate dipole moment and hydrogen bonding potential. |

| Substituted Phenyl | Mimic the overall size and electronic influence with different substitution patterns. | |

| Benzonitrile | Pyridine | Similar size, shape, and hydrogen bond accepting capability. researchgate.net |

| Nitrile Group | Tetrazole | Mimic electronic properties and potential for improved metabolic stability. drughunter.com |

| Oxadiazole/Thiadiazole | Offer alternative heterocyclic scaffolds with different physicochemical properties. drughunter.com |

Heterocycle Annulation and Ring Expansion/Contraction Strategies

The this compound scaffold can serve as a starting material for the synthesis of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to one of the existing rings, leading to novel chemical entities with potentially unique biological activities.

Heterocycle Annulation:

Annulation strategies can be employed on both the pyridazine and the benzonitrile rings. For example, the pyridazine ring, being electron-deficient, can participate in cycloaddition reactions. The chlorine atom at the 6-position can be displaced by a nucleophile that is part of a bifunctional molecule, leading to a subsequent cyclization and the formation of a fused ring system.

The synthesis of fused polyheterocyclic compounds can be achieved through various cycloaddition reactions, such as [3+2] cycloadditions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com While not directly demonstrated with this compound, such methodologies could potentially be adapted.

Ring Expansion and Contraction:

The pyridazine ring can undergo rearrangement reactions, including ring expansion and contraction, under specific conditions. For instance, pyridazinones have been shown to undergo ring contraction to form pyrazoles. documentsdelivered.comrsc.org A mechanism for the rearrangement of a pyridazine to a pyrazole (B372694) has been proposed to proceed through a well-stabilized carbocation intermediate. researchgate.net

While these transformations have not been specifically reported for this compound, they represent plausible synthetic pathways to generate novel scaffolds from this starting material. For example, conversion of the chloropyridazine to a pyridazinone derivative could be a first step towards accessing a pyrazole-benzonitrile scaffold.

The following table outlines potential strategies for these transformations.

| Transformation | Strategy | Potential Outcome |

| Heterocycle Annulation | Reaction with bifunctional nucleophiles at the C6-Cl position. | Formation of fused bicyclic or tricyclic systems containing the pyridazine ring. |

| Cycloaddition reactions on the pyridazine ring. | Construction of novel fused heterocycles. | |

| Ring Contraction | Conversion to a pyridazinone followed by acid-mediated rearrangement. | Formation of a pyrazole-containing scaffold. documentsdelivered.comrsc.orgresearchgate.net |

| Ring Expansion | Not commonly reported for pyridazines, but theoretically possible under specific photochemical or thermal conditions. | Generation of larger heterocyclic rings, such as diazepines. |

Molecular Interaction Studies and Mechanistic Investigations

In Vitro Biochemical Assay Development and Optimization (Methodologies)

The development and optimization of in vitro biochemical assays are fundamental to characterizing the activity of a compound like 3-(6-Chloropyridazin-3-yl)benzonitrile. These assays are designed to measure the compound's direct effect on its putative biological targets.

Enzyme Inhibition Assays (e.g., Kinase Activity Assays)

For a compound purported to be a kinase inhibitor, enzyme inhibition assays are crucial. These assays would quantify the ability of this compound to inhibit the activity of specific kinases. Methodologies such as Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) are commonly employed. While patents suggest that pyridazinone derivatives have been tested for kinase inhibitory activity, specific IC50 values for this compound against a panel of kinases, including its potential primary target Met kinase, are not available in the public domain.

Interactive Data Table: Representative Kinase Inhibition Data (Hypothetical)

Since no specific data is available for this compound, the following table is a hypothetical representation of what such data would look like.

| Kinase Target | Assay Type | IC50 (nM) |

| Met | HTR-FRET | Data not available |

| VEGFR2 | FP | Data not available |

| EGFR | HTR-FRET | Data not available |

| PDGFRβ | FP | Data not available |

Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)

To determine if this compound interacts with cell surface or intracellular receptors, receptor binding assays are essential. Techniques like radioligand binding assays, which measure the displacement of a labeled ligand from a receptor, or fluorescence polarization, which can assess binding events in a homogeneous format, would be utilized. Currently, there is no publicly available information to suggest that this compound has been profiled in receptor binding assays, and therefore, its affinity and selectivity for any specific receptor are unknown.

Biophysical Characterization of Ligand-Target Association

Biophysical techniques provide detailed insights into the direct interaction between a ligand and its target protein, elucidating the kinetics and thermodynamics of the binding event.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the real-time kinetics of a ligand binding to a target. This analysis would yield association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a precise measure of binding affinity. No SPR data for the interaction of this compound with any protein target has been published.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_A), enthalpy change (ΔH), and entropy change (ΔS). Such data would be invaluable for understanding the driving forces behind the binding of this compound to its target. To date, no ITC studies involving this compound have been reported in the literature.

Interactive Data Table: Representative Biophysical Data (Hypothetical)

As no specific data is available, this table serves as a hypothetical illustration of biophysical characterization results.

| Target Protein | Technique | K_D (nM) | k_on (1/Ms) | k_off (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Met Kinase | SPR | Data not available | Data not available | Data not available | Data not available | Data not available |

| Met Kinase | ITC | Data not available | N/A | N/A | Data not available | Data not available |

Mechanistic Insights from Molecular Probes

The use of molecular probes, which are often structurally related analogs of the compound of interest with reporter groups, can help to elucidate the mechanism of action. These probes can be used in cellular imaging or affinity chromatography experiments to identify the direct binding partners of the compound within a complex biological system. There are no published studies describing the development or use of molecular probes based on the this compound scaffold to investigate its mechanism of action.

Development of Labeled Analogues for Binding Studies

The development of labeled analogues is a crucial step in characterizing the interaction of a compound with its biological target. For a compound like this compound, this would typically involve the incorporation of a radioactive or fluorescent tag to enable direct binding assays.

Radiolabeling is a common approach where an atom in the molecule is replaced with its radioactive isotope. For this particular compound, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) could be incorporated. These radiolabeled versions would allow for saturation binding experiments to determine the binding affinity (Kd) and the density of binding sites (Bmax) in a given tissue or cell preparation.

Fluorescent labeling offers an alternative for real-time visualization of binding events. A fluorophore could be attached to the this compound molecule, although this might alter its binding characteristics. The choice of the labeling site would be critical to minimize interference with the compound's interaction with its target.

Table 1: Potential Labeled Analogues of this compound for Binding Studies

| Label Type | Isotope/Fluorophore | Potential Labeling Position | Application |

| Radiochemical | ³H (Tritium) | Phenyl or Pyridazinyl Ring | Saturation and Competition Binding Assays |

| Radiochemical | ¹⁴C (Carbon-14) | Nitrile Carbon | Autoradiography and Metabolic Studies |

| Fluorescent | Fluorescein, Rhodamine | Linker attached to the Phenyl Ring | Fluorescence Polarization, FRET, and Cellular Imaging |

Probing Allosteric vs. Orthosteric Binding Mechanisms

Once a biological target for this compound is identified, a key area of investigation would be to determine its binding site and mechanism of action—specifically, whether it binds to the primary (orthosteric) site or a secondary (allosteric) site on the protein.

Orthosteric ligands bind to the same site as the endogenous ligand, often leading to competitive inhibition. In contrast, allosteric modulators bind to a different site, inducing a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand.

To distinguish between these mechanisms for this compound, a series of binding and functional assays would be necessary. Competition binding assays using a known orthosteric radioligand would reveal whether the compound competes for the same binding site. Functional assays measuring the downstream effects of receptor or enzyme activation in the presence of both the compound and the endogenous ligand would further elucidate its modulatory role.

Structure-Based Molecular Design Principles for Future Research

Future research aimed at optimizing the properties of this compound would rely on structure-based design principles. This approach requires a high-resolution three-dimensional structure of the compound bound to its target protein, typically obtained through X-ray crystallography or cryo-electron microscopy.

With a detailed understanding of the binding pocket and the key interactions between the compound and the protein, medicinal chemists can make rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this could involve:

Modification of the chloropyridazine ring: Replacing the chlorine atom with other substituents to explore interactions with different regions of the binding pocket.

Substitution on the benzonitrile (B105546) ring: Adding functional groups to the phenyl ring to enhance binding affinity or modulate physicochemical properties.

Alteration of the linkage: Exploring different linkages between the pyridazine (B1198779) and benzonitrile moieties to optimize the compound's conformation for binding.

Computational modeling and molecular docking studies would play a significant role in predicting the impact of these modifications before their chemical synthesis, thereby accelerating the drug discovery process.

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the exploration of chemical space around the 3-(6-Chloropyridazin-3-yl)benzonitrile core. While established methods for pyridazine (B1198779) synthesis exist, future research will likely focus on novel strategies that offer improved yields, greater functional group tolerance, and access to a wider range of derivatives.

Future synthetic explorations could include:

C-H Activation/Functionalization: Direct C-H activation of the pyridazine or benzonitrile (B105546) rings would provide a more atom-economical approach to introduce diverse substituents, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis methodologies can offer enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. The synthesis of pyridazine derivatives has been shown to be amenable to flow conditions.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations and the formation of complex molecular architectures under mild reaction conditions.

Enzymatic Synthesis: Biocatalytic approaches, using engineered enzymes, could provide highly selective and environmentally friendly routes to chiral derivatives of this compound.

| Synthetic Approach | Potential Advantages |

| C-H Activation | Atom economy, reduced synthetic steps |

| Flow Chemistry | Improved control, scalability, safety |

| Photoredox Catalysis | Mild conditions, novel transformations |

| Enzymatic Synthesis | High selectivity, green chemistry |

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, the development of sophisticated in silico models can accelerate the design of new analogs with optimized properties.

Key areas for computational research include:

Quantum Mechanics (QM) Calculations: High-level QM calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its chemical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological targets, such as proteins and nucleic acids. This can help in understanding the molecular basis of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with biological activity, QSAR models can be developed to predict the potency and selectivity of new derivatives, guiding the synthesis of more effective compounds.

Pharmacophore Modeling and Virtual Screening: The development of a robust pharmacophore model for this scaffold can facilitate virtual screening of large compound libraries to identify new molecules with similar biological activities.

Integration with High-Throughput Screening Methodologies (Chemical Libraries)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a specific biological target. The inclusion of this compound and its derivatives in diverse chemical libraries is a critical step towards uncovering new biological activities.

Future directions in this area involve:

Design and Synthesis of Focused Libraries: The creation of focused libraries of compounds based on the this compound scaffold will increase the probability of identifying potent and selective "hits" in HTS campaigns. These libraries can be designed to explore specific structure-activity relationships.

Phenotypic Screening: In addition to target-based screening, phenotypic screening of these libraries in relevant cellular or organismal models can uncover novel mechanisms of action and therapeutic applications.

Integration with Artificial Intelligence (AI): AI and machine learning algorithms can be used to analyze HTS data, identify promising candidates, and predict the outcomes of future screening efforts, thereby optimizing the drug discovery pipeline.

Application of Chemoproteomics and Target Deconvolution Techniques

Identifying the specific molecular targets of a bioactive compound is a crucial yet challenging step in understanding its mechanism of action. Chemoproteomics and other target deconvolution techniques offer powerful approaches to achieve this for derivatives of this compound.

Future research in this domain will likely involve:

Affinity-Based Probes: The synthesis of chemical probes derived from this compound, incorporating affinity tags or photoreactive groups, will enable the capture and identification of its binding proteins from complex biological samples.

Activity-Based Protein Profiling (ABPP): This technique can be used to identify enzyme targets by using probes that covalently bind to the active site of the enzyme.

Computational Target Prediction: In silico methods, such as inverse docking and data mining of biological databases, can be used to generate hypotheses about the potential targets of the compound, which can then be validated experimentally.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Molecular Recognition

The pyridazine ring is a unique heterocyclic scaffold with distinct physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding. nih.gov In-depth studies of this compound can provide valuable insights into the fundamental principles of heterocyclic chemistry and molecular recognition.

Future contributions in this area may include:

Elucidation of Non-Covalent Interactions: Detailed structural studies, using techniques such as X-ray crystallography and NMR spectroscopy, can reveal the nature and strength of non-covalent interactions involving the pyridazine ring, such as π-π stacking and halogen bonding.

Bioisosteric Replacement Studies: Systematically replacing the pyridazine or benzonitrile moieties with other functional groups can provide a deeper understanding of the structural requirements for biological activity and the role of the pyridazine ring as a bioisostere. nih.gov

Probing Molecular Recognition Events: The use of this compound and its analogs as molecular probes can help to elucidate the principles of molecular recognition in various biological systems, contributing to the rational design of new drugs and chemical tools. The unique electronic properties of the pyridazine ring make it an interesting scaffold for such studies. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-Chloropyridazin-3-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, chloropyridazine intermediates can react with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. Key factors include:

- Catalysts : Use of Pd(PPh₃)₄ or CuI for coupling efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : 80–120°C to balance reaction rate and side-product formation .

- Validation : Monitor reaction progress via TLC and HPLC, with final purification by column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Characterization Workflow :

- IR Spectroscopy : Confirm the nitrile stretch (~2220 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and pyridazine ring carbons.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern matching .

Q. How can researchers mitigate common side products during synthesis?

- Side Products : Dehalogenation (loss of Cl) or hydrolysis of the nitrile group.

- Mitigation Strategies :

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.